(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone
Overview
Description
“(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C14H12FNO and a molecular weight of 229.25 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12FNO/c1-9-6-5-7-12(15)14(17)10-8-11(16)3-2-4-13(9)10/h2-8H,16H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 229.25 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Derivatives for Antitumor Activity : A derivative of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone was synthesized and tested for antitumor activity, showing significant inhibition of cancer cell lines (Tang & Fu, 2018).
- Catalyst- and Solvent-Free Synthesis : An efficient regioselective synthesis approach for a related compound was developed, showcasing a method for producing derivatives without the need for catalysts or solvents (Moreno-Fuquen et al., 2019).
Spectroscopic Properties and Theoretical Studies
- Study of Electronic Absorption and Fluorescence : The electronic absorption, excitation, and fluorescence properties of similar compounds were investigated, with insights into how the molecular structure affects these properties (Al-Ansari, 2016).
Synthesis for Potential Therapeutic Applications
- Development of BACE1 Inhibitors for Alzheimer's Disease : A related compound was synthesized as a potential BACE1 inhibitor for the treatment of Alzheimer's Disease, demonstrating the broader impact of such compounds in therapeutic development (Zhou, Malamas, & Robichaud, 2009).
Receptor Agonist Development
- Synthesis of 5-HT1A Receptor Agonists : Derivatives of this compound were synthesized and found to exhibit potent 5-HT1A agonist activity, indicating their potential in developing treatments for disorders like depression (Vacher et al., 1999).
Synthesis and Analysis for CNS Applications
- Central Nervous System Depressants : Novel compounds structurally similar to this compound showed CNS depressant activity, highlighting the compound's relevance in CNS-focused research (Butler, Wise, & Dewald, 1984).
Structural and Physicochemical Analysis
- Crystal Structure and DFT Study : The crystal structure of a related compound was analyzed and further investigated using Density Functional Theory (DFT), providing insights into the molecular structure and physicochemical properties (Huang et al., 2021).
Exploration of Antiviral and Antitumor Agents
- Anti-Tumor Agent Synthesis : The synthesis of derivatives of this compound showed potential as antitumor agents, expanding the compound's therapeutic applications (Hayakawa et al., 2004).
Radiolabelling and Imaging Studies
- Potential SPECT Tracer for 5-HT2A Receptor : A study on the synthesis and in vivo evaluation of a radiolabelled compound suggests its potential as a SPECT tracer for imaging the 5-HT2A receptor, important in various neurological conditions (Blanckaert et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone are currently unknown. The compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of This compound Indole derivatives are known to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, affecting a wide range of pathways . .
Result of Action
The molecular and cellular effects of This compound As an indole derivative, it may have a broad spectrum of biological activities , but the specific effects of this compound are yet to be determined.
Biochemical Analysis
Biochemical Properties
(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of target molecules .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact the expression of specific genes, thereby altering cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules, such as proteins or nucleic acids, and alter their activity. This compound can also inhibit or activate enzymes, leading to changes in biochemical pathways. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its activity. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation. Understanding these processes is crucial for determining the compound’s bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
(2-amino-3-methylphenyl)-(3-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-9-4-2-7-12(13(9)16)14(17)10-5-3-6-11(15)8-10/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMCWZOLOITOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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